Product packaging for Benzyl 4-hydroxybutanoate(Cat. No.:CAS No. 91970-62-6)

Benzyl 4-hydroxybutanoate

Cat. No.: B156418
CAS No.: 91970-62-6
M. Wt: 194.23 g/mol
InChI Key: CRXCATWWXVJNJF-UHFFFAOYSA-N
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Description

Structural Context and Chiral Specificity in (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

A particularly important derivative in chemical synthesis is (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. This molecule is a chiral, Boc-protected amino alcohol ester. The significance of its structure lies in several key features:

Chirality : The (S)-configuration at the third carbon is crucial for applications that demand high enantiomeric purity, a common requirement in the synthesis of pharmaceuticals and other biologically active molecules.

Protecting Groups : The compound incorporates two key protecting groups. The tert-butoxycarbonyl (Boc) group protects the amine functionality. It is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions. The carboxylic acid is protected as a benzyl (B1604629) ester, which can be cleaved through hydrogenolysis. This orthogonal deprotection strategy, where one group can be removed without affecting the other, is highly advantageous in multi-step synthetic sequences.

Table 2: Properties of (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Property Value Source
IUPAC Name benzyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
CAS Number 79069-16-2
Molecular Formula C₁₆H₂₃NO₅

| Molecular Weight | 309.36 g/mol | bldpharm.com |

Role as a Building Block in Complex Molecular Synthesis

Benzyl 4-hydroxybutanoate (B1227057) and its derivatives serve as versatile building blocks for the synthesis of more intricate molecules. smolecule.com The presence of reactive functional groups, namely the hydroxyl and benzyl ester moieties, allows for a variety of chemical modifications. smolecule.com

One notable application is in the synthesis of trivalent β-lactosyl clusters, which have been investigated as potential inhibitors of tumor cell colonization. nih.gov In this context, benzyl 4-hydroxybutanoate acts as a spacer arm of a specific length, linking the β-lactosyl residue to an L-lysyl-L-lysine core. nih.gov

Furthermore, the chiral derivative, (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, is extensively used as an intermediate in the preparation of peptides and other pharmaceutical compounds. Its pre-installed chiral center and orthogonal protecting groups make it an efficient starting material for constructing complex target molecules with precise stereochemistry. The hydroxyl group can also participate in polymerization reactions, leading to the creation of functionalized polymers. smolecule.com

Overview of Research Applications in Organic Synthesis and Medicinal Chemistry

The utility of this compound extends across various research areas, primarily in organic synthesis and medicinal chemistry. smolecule.com

In organic synthesis , it functions as a key precursor molecule. smolecule.com Its structure is amenable to reactions such as esterification, hydrolysis, oxidation of the hydroxyl group, and reduction of the ester. smolecule.com These transformations allow chemists to incorporate the 4-hydroxybutanoate motif into a wide range of larger, more complex structures. smolecule.com For instance, the sodium salt of a related structure, sodium 4-hydroxy-2-(phenylmethyl)butanoate, has been synthesized in high yield from 3-benzyldihydrofuran-2-one. researchgate.netnih.gov

In medicinal chemistry , this compound serves as an intermediate in the synthesis of pharmaceutical agents and other bioactive compounds. smolecule.com Its structural similarity to some natural products makes it an attractive starting point for drug discovery programs. smolecule.com Researchers can modify its structure to develop novel compounds with specific pharmacological properties. smolecule.com The derivative (S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is particularly valuable in this field for peptide synthesis and for use as a substrate or inhibitor in studies of enzyme mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B156418 Benzyl 4-hydroxybutanoate CAS No. 91970-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXCATWWXVJNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560372
Record name Benzyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91970-62-6
Record name Benzyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Benzyl (B1604629) 4-hydroxybutanoate (B1227057) and its Derivatives

In the synthesis of derivatives of Benzyl 4-hydroxybutanoate, particularly those derived from amino acids, the protection of the amine functionality is a critical step to prevent unwanted side reactions. The most commonly employed protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is typically introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). The Boc group offers stability in basic and nucleophilic environments.

The Cbz group , on the other hand, is introduced using benzyl chloroformate (Cbz-Cl). organic-chemistry.orgnumberanalytics.com It is notably stable to acidic conditions under which the Boc group is cleaved. rsc.org Deprotection of the Cbz group is most commonly achieved by catalytic hydrogenolysis (e.g., using H₂ with a palladium catalyst), which cleaves the benzyl group. organic-chemistry.orgrsc.org This orthogonality in deprotection strategies allows for the selective deprotection of either the Boc or Cbz group in the presence of the other, a valuable tool in multi-step syntheses. nih.gov For instance, in the synthesis of complex molecules, having both Boc and Cbz protecting groups on different amine functionalities enables a stepwise deprotection and subsequent modification. nih.gov

Protecting GroupReagent for IntroductionCommon Deprotection Method
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Mild acid (e.g., Trifluoroacetic acid)
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd)

The formation of the benzyl ester in this compound is typically achieved through esterification reactions. A direct and common method involves the Fischer esterification of 4-hydroxybutanoic acid with benzyl alcohol, often in the presence of an acid catalyst like sulfuric acid. smolecule.comrug.nl

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling reagents are employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a well-established method for esterification. googleapis.com This reaction proceeds by the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol.

In some synthetic routes, the benzyl ester is formed by reacting an appropriate precursor with a benzylating agent like benzyl bromide in the presence of a base such as potassium carbonate. googleapis.com

Reaction TypeReagentsDescription
Fischer Esterification4-hydroxybutanoic acid, Benzyl alcohol, Acid catalyst (e.g., H₂SO₄)Direct esterification under acidic conditions. smolecule.comrug.nl
DCC/DMAP CouplingCarboxylic acid, Benzyl alcohol, DCC, DMAPMilder esterification method involving in-situ activation of the carboxylic acid. googleapis.com
AlkylationCarboxylate salt, Benzyl bromide, Base (e.g., K₂CO₃)Formation of the ester via nucleophilic substitution. googleapis.com

L-Aspartic acid serves as a versatile and chiral starting material for the synthesis of various derivatives of this compound. A common strategy involves the protection of the amino group and one of the carboxylic acid groups, followed by the selective reduction of the other carboxylic acid to a hydroxyl group.

For example, N-t-Boc-L-aspartic acid β-benzyl ester can be chemoselectively reduced at the α-carboxylic group using sodium borohydride (B1222165) (NaBH₄) via a mixed anhydride (B1165640) intermediate to yield the corresponding alcohol with high optical purity. thieme-connect.com Subsequent manipulation of the functional groups can lead to the desired 4-hydroxybutanoate structure. Another approach starting with L-aspartic acid involves protection of the amino group with a Cbz group, followed by esterification and reduction steps to achieve the target molecule. rasayanjournal.co.in The synthesis of (-)-Bestatin from L-aspartic acid showcases similar transformations, including stereoselective hydroxylation and subsequent functional group manipulations. tandfonline.com

A general synthetic scheme starting from L-aspartic acid can be outlined as follows:

Protection of the amino group (e.g., with Boc₂O or Cbz-Cl). rasayanjournal.co.ingoogle.com

Selective esterification of one of the carboxylic acid groups (e.g., formation of a benzyl ester). google.com

Selective reduction of the unprotected carboxylic acid to a primary alcohol. thieme-connect.com

Further synthetic modifications as needed.

Lactones are cyclic esters and serve as readily available starting materials for the synthesis of hydroxybutanoates. The ring-opening of these lactones provides a straightforward route to the corresponding linear hydroxy acids or their esters.

γ-Butyrolactone , a five-membered lactone, can be ring-opened to form 4-hydroxybutanoic acid or its salts. nih.govlookchem.com Subsequent esterification with benzyl alcohol, as described in section 2.1.2, yields this compound. The ring-opening is typically achieved by hydrolysis under acidic or basic conditions. lookchem.com For instance, treatment of γ-butyrolactone with sodium hydroxide (B78521) yields sodium 4-hydroxybutanoate. researchgate.net

α-Angelica lactone can be used to synthesize substituted 4-hydroxybutanoate derivatives. For example, the synthesis of N-donor functionalized (E)-5-methyl-3-((N-methylpyrazol-4-yl)methylene)furan-2-one from α-angelica lactone has been reported. researchgate.net Subsequent reduction and ring-opening of such derivatives can lead to a variety of substituted 4-hydroxybutanoates.

The biosynthesis of precursors to this compound represents an environmentally friendly and sustainable approach. 2-Keto-4-hydroxybutyrate is a valuable building block that can be produced through enzymatic reactions. nih.govacs.org This keto acid can then be chemically converted to the desired 4-hydroxybutanoate.

Recent research has focused on the production of 2-keto-4-hydroxybutyrate from inexpensive and renewable feedstocks like methanol (B129727) and pyruvate (B1213749) using engineered microorganisms. bohrium.comnih.gov The key enzyme in this biotransformation is a pyruvate aldolase (B8822740) , which catalyzes the aldol (B89426) condensation of formaldehyde (B43269) (derived from methanol) and pyruvate. nih.govacs.org

Researchers have characterized and engineered aldolases from various microorganisms, such as Pseudomonas aeruginosa PAO1 and Deinococcus radiodurans, to enhance their catalytic activity and stability. bohrium.comgoogle.comconsensus.appresearchgate.net For instance, a variant of the aldolase from Pseudomonas aeruginosa PAO1 (PaADL) was developed through a structure-based rational approach, exhibiting significantly improved catalytic efficiency compared to the wild-type enzyme. nih.govacs.org

A one-pot cascade biocatalyst system has been constructed by combining a methanol dehydrogenase (MDH) and the engineered pyruvate aldolase. nih.govnih.gov In this system, MDH first oxidizes methanol to formaldehyde, which is then condensed with pyruvate by the aldolase to produce 2-keto-4-hydroxybutyrate. nih.gov This biosynthetic route is highly atom-economical and provides a green alternative to traditional chemical synthesis.

Enzyme SystemOrganism SourceSubstratesProductKey Findings
Pyruvate Aldolase (PaADL)Pseudomonas aeruginosa PAO1Formaldehyde, Pyruvate2-Keto-4-hydroxybutyrateEngineered variants show enhanced catalytic activity. nih.govacs.orgbohrium.com
Pyruvate Aldolase (MBP-DrADL)Deinococcus radioduransFormaldehyde, Pyruvate2-Keto-4-hydroxybutyrateExhibits high thermostability and specific productivity. consensus.appresearchgate.net
Methanol Dehydrogenase (MDH) & PaADLCombined systemMethanol, Pyruvate2-Keto-4-hydroxybutyrateOne-pot cascade reaction for efficient production from C1 compounds. nih.govnih.gov

Biosynthesis of 2-Keto-4-hydroxybutanoate as a Precursor

Catalytic Efficiency and Carbon Atom Economy in Biosynthetic Pathways

The principles of green chemistry, particularly atom economy, emphasize the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. um-palembang.ac.id Biocatalysis, utilizing enzymes to perform chemical transformations, often offers a more sustainable and efficient alternative to traditional chemical synthesis. beilstein-journals.org Enzymes can operate under mild conditions, exhibit high selectivity, and can be engineered to improve their catalytic properties for specific reactions. acs.org

In the context of producing compounds like this compound, biosynthetic pathways can offer high catalytic efficiency and atom economy. While specific pathways for the direct biosynthesis of this compound are not extensively detailed in the provided search results, the principles can be inferred from related processes. For instance, the synthesis of (R)-3-hydroxybutyrate from pyruvate involves a series of enzymatic steps, and different pathways can be compared for their efficiency. nih.gov The engineering of enzymes, such as carbonyl reductases, has been shown to significantly increase catalytic efficiency (kcat/Km) and stereoselectivity in the synthesis of related chiral hydroxy esters. researchgate.net

The concept of atom economy is central to evaluating the efficiency of these pathways. It is calculated as:

Generated code

In biosynthetic pathways, where enzymes act as catalysts, the atom economy is often high as the enzymes themselves are not consumed in the reaction. The focus then shifts to the efficiency of carbon utilization from the starting materials.

Table 1: Comparison of Theoretical Atom Economy for Different Synthesis Approaches

Synthesis ApproachReactantsProductsAtom Economy (%)
Esterification4-hydroxybutanoic acid, Benzyl alcoholThis compound, Water91.5
Biosynthetic (ideal)Substrate(s) + Benzyl alcoholThis compound>95% (depends on co-factors)

Note: The atom economy for the biosynthetic route is an idealized value, as it depends on the specific pathway and the carbon efficiency of the host organism.

Chemical Reactions and Reactivity Studies

The chemical reactivity of this compound is primarily dictated by its hydroxyl and benzyl ester functional groups. smolecule.com

The primary hydroxyl group in this compound can be oxidized to form a carbonyl compound. smolecule.com The oxidation of alcohols is a fundamental transformation in organic synthesis, and various reagents can be employed to achieve this. libretexts.org For primary alcohols, oxidation can yield either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. libretexts.org

Common oxidizing agents for primary alcohols include:

Pyridinium chlorochromate (PCC): A milder reagent that typically oxidizes primary alcohols to aldehydes. libretexts.org

Chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent): A strong oxidizing agent that will oxidize a primary alcohol to a carboxylic acid. libretexts.org

Dess-Martin periodinane (DMP): A modern reagent that offers advantages such as higher yields and milder reaction conditions for the oxidation of primary alcohols to aldehydes. libretexts.org

The oxidation of the hydroxyl group in this compound would lead to benzyl 4-oxobutanoate. Further oxidation could potentially lead to the corresponding carboxylic acid, although this may also risk cleavage of the ester bond under harsh conditions. Studies on the oxidation of benzyl alcohol itself have shown the formation of benzaldehyde (B42025) and other products, highlighting the reactivity of the benzylic position under certain oxidative conditions. copernicus.orgcopernicus.org

The ester group in this compound can be reduced to yield an alcohol. smolecule.com A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). smolecule.comlibretexts.org The reduction of an ester with LiAlH₄ typically proceeds through a two-step mechanism involving nucleophilic attack by the hydride ion. libretexts.orgdavuniversity.org This process converts the ester into two primary alcohols. In the case of this compound, reduction with LiAlH₄ would yield 1,4-butanediol (B3395766) and benzyl alcohol.

Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org However, diisobutylaluminum hydride (DIBAL-H) can be used to selectively reduce esters to aldehydes at low temperatures. davuniversity.org

Table 2: Products of this compound Reduction

Reducing AgentProduct(s)
Lithium aluminum hydride (LiAlH₄)1,4-Butanediol, Benzyl alcohol
Diisobutylaluminum hydride (DIBAL-H)4-Hydroxybutanal, Benzyl alcohol

The benzyl group in this compound can be considered a protecting group for the carboxylic acid. Benzyl esters are commonly used in organic synthesis due to their relative stability and the mild conditions under which they can be removed. uwindsor.ca The removal of the benzyl group is a deprotection reaction.

A standard method for the deprotection of benzyl esters is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.org This method is chemoselective, meaning it can often be performed without affecting other functional groups in the molecule. organic-chemistry.org

In the context of more complex molecules containing this compound as a substructure, other protecting groups might be present. For example, if an amino group is present, it might be protected with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). The Cbz group, like the benzyl ester, can be removed by catalytic hydrogenation. nih.gov

Poly(4-hydroxybutanoate) (P4HB) is a biodegradable polyester (B1180765). acs.org Its degradation can proceed through intramolecular cyclization. acs.orgacs.org This process involves the attack of the hydroxyl end group of the polymer chain onto an ester carbonyl group, leading to the formation of a cyclic ester, γ-butyrolactone (GBL), and a shorter polymer chain. acs.orgresearchgate.net This "unzipping" or "head-to-tail" degradation is a key feature of P4HB. acs.orgacs.org

While this compound is a monomer and not a polymer, the principle of intramolecular cyclization is relevant to its chemistry. Under certain conditions, particularly in the presence of an acid or base catalyst, the hydroxyl group could potentially attack the ester carbonyl. However, due to the stability of the benzyl ester, this is less likely to occur as a simple intramolecular reaction compared to the degradation of a long polymer chain. The degradation of P4HB to form non-acidic γ-butyrolactone derivatives is a significant area of research for creating biocompatible materials. acs.orgresearchgate.net

Advanced Synthetic Techniques

Advanced synthetic techniques can be applied to the synthesis and modification of this compound and its derivatives. For instance, multicomponent reactions, such as the Passerini reaction, have been used to synthesize functionalized poly(4-hydroxybutyrate) derivatives. acs.orgacs.org These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which aligns with the principles of atom and step economy.

Furthermore, chemo-enzymatic pathways, which combine chemical and enzymatic steps, offer a powerful strategy for the synthesis of complex molecules. nih.gov This approach leverages the high selectivity and efficiency of enzymes for certain transformations while utilizing robust chemical reactions for other steps. For example, an enzymatic reduction could be used to create a chiral center, followed by a chemical step to introduce the benzyl ester.

Flow Microreactor Systems for Scalable Production

The industrial-scale synthesis of this compound and related esters is increasingly benefiting from the adoption of flow microreactor technology. smolecule.com These systems offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling reactive intermediates. The high surface-area-to-volume ratio in microreactors allows for rapid temperature adjustments and efficient mixing, which can lead to higher yields and purities. smolecule.comives-openscience.eu

For the production of this compound, a typical esterification reaction would involve reacting 4-hydroxybutanoic acid or its lactone form, γ-butyrolactone, with benzyl alcohol in the presence of an acid catalyst. smolecule.com In a flow microreactor setup, the reactants can be continuously pumped and mixed, with the reaction occurring within the channels of the reactor. The residence time, temperature, and stoichiometry can be precisely controlled to optimize the conversion and minimize byproduct formation. This continuous nature of flow synthesis allows for seamless scalability by extending the operation time or by using multiple reactors in parallel, a concept known as numbering-up.

Table 1: Key Advantages of Flow Microreactor Systems for Ester Synthesis
ParameterAdvantage in Flow Microreactor SystemsImpact on Production
Heat TransferSuperior heat dissipation due to high surface-area-to-volume ratio. ives-openscience.euPrevents hotspots, reduces side reactions, and improves safety.
Mass TransferEfficient and rapid mixing of reactants. smolecule.comIncreases reaction rates and improves yield and selectivity.
Reaction ControlPrecise control over residence time, temperature, and pressure.Optimized reaction conditions for maximum conversion and purity.
ScalabilityProduction can be scaled by continuous operation or numbering-up.Facilitates straightforward transition from laboratory to industrial scale. smolecule.com
SafetySmall reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. smolecule.comSafer handling of reactive chemicals and processes.

Stereoselective Synthesis Methods

The development of stereoselective synthesis methods is crucial for producing enantiomerically pure forms of chiral molecules, which is often a requirement for pharmaceutical applications. While this compound itself is achiral, the introduction of a substituent on the butyrate (B1204436) chain, for instance at the 3-position, creates a chiral center. The principles of stereoselective synthesis are therefore highly relevant for the synthesis of its chiral derivatives. Methodologies for achieving stereoselectivity typically involve either the use of chiral catalysts (chemical or enzymatic) or starting from a chiral precursor (chiral pool synthesis).

Enzymatic catalysis, particularly with ketoreductases, has proven to be a powerful tool for the stereoselective synthesis of hydroxy esters. nih.gov A pertinent example is the enantioselective reduction of benzyl acetoacetate (B1235776) (a β-ketoester) to benzyl (S)-3-hydroxybutanoate using various microorganisms. nih.gov In one study, the yeast Hansenula sp. provided the (S)-enantiomer with a high enantiomeric excess (ee) of 97% and a conversion of 85% within 24 hours. nih.gov This biocatalytic approach highlights the potential for producing chiral hydroxybutanoate esters with high stereoselectivity. Similar strategies could be envisioned for the synthesis of chiral precursors to substituted benzyl 4-hydroxybutanoates.

Another established strategy is the use of chiral starting materials. For example, optically pure (R)-4-amino-3-hydroxybutyric acid (GABOB) can be synthesized from chiral precursors like (R)-4-chloro-3-hydroxybutanoic acid. researchgate.net This approach leverages a pre-existing stereocenter to build the desired molecule.

The table below summarizes findings for the stereoselective synthesis of compounds structurally related to this compound, illustrating the effectiveness of biocatalytic methods.

Table 2: Examples of Stereoselective Synthesis of Chiral Hydroxybutanoate Esters
Target CompoundMethodBiocatalyst/ReagentSubstrateEnantiomeric Excess (ee)Yield/ConversionReference
Benzyl (S)-3-hydroxybutanoateEnzymatic ReductionHansenula sp.Benzyl acetoacetate97%85% Conversion nih.gov
Benzyl (S)-3-hydroxybutanoateEnzymatic ReductionGeotrichum candidumBenzyl acetoacetate81%>99% Conversion nih.gov
Ethyl (R)-4-cyano-3-hydroxybutanoateEnzymatic ReductionBacillus pumilus Phe-C3Ethyl 4-cyano-3-oxobutanoate98.5%89.8% Yield researchgate.net
Ethyl (S)-4-cyano-3-hydroxybutanoateEnzymatic ReductionKlebsiella pneumoniae Phe-E4Ethyl 4-cyano-3-oxobutanoate95.4%83.1% Yield researchgate.net
(S)-4-chloro-3-hydroxybutanoic acid methyl esterEnzymatic ReductionGeotrichum candidum SC 54694-chloro-3-oxobutanoic acid methyl ester96%95% Yield nih.gov

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govgoogle.comclockss.orgclockss.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Benzyl (B1604629) 4-hydroxybutanoate (B1227057). By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. clockss.org

Proton (1H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In Benzyl 4-hydroxybutanoate, the 1H NMR spectrum reveals distinct signals for each unique proton environment. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic methylene (B1212753) protons (-CH2Ph) show a characteristic singlet at approximately δ 5.1 ppm. The protons on the butanoate chain are observed as multiplets: the methylene group adjacent to the hydroxyl function (-CH2OH) appears around δ 3.6-3.7 ppm, the methylene group alpha to the ester carbonyl (-CH2COO-) at about δ 2.4-2.5 ppm, and the central methylene group (-CH2CH2CH2-) around δ 1.9-2.0 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) is also typically observed. clockss.org

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic (C6H5) ~7.3-7.4 Multiplet
Benzylic (-CH2Ph) ~5.1 Singlet
Methylene (-CH2OH) ~3.6-3.7 Triplet
Methylene (-CH2COO-) ~2.4-2.5 Triplet
Methylene (-CH2CH2CH2-) ~1.9-2.0 Quintet

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 (13C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, the spectrum would show a signal for the ester carbonyl carbon at approximately δ 173 ppm. The carbons of the aromatic ring typically resonate in the δ 127-136 ppm region. The benzylic carbon (-CH2Ph) is expected around δ 66 ppm. The aliphatic carbons of the butanoate chain appear at distinct upfield positions: the carbon bearing the hydroxyl group (-CH2OH) at about δ 62 ppm, the carbon alpha to the carbonyl (-CH2COO-) around δ 31 ppm, and the central carbon (-CH2CH2CH2-) near δ 28 ppm. researchgate.net

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ, ppm)
Carbonyl (C=O) ~173
Aromatic (C-ipso) ~136
Aromatic (C-ortho, C-meta, C-para) ~127-129
Benzylic (-CH2Ph) ~66
Methylene (-CH2OH) ~62
Methylene (-CH2COO-) ~31

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Two-dimensional (2D) NMR techniques, such as 1H-1H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to confirm the precise structural assembly of this compound. nih.govemerypharma.com

COSY spectra establish correlations between protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, COSY would show cross-peaks connecting the signals of the three adjacent methylene groups in the butanoate chain, confirming their sequence.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is crucial for connecting the different parts of the molecule. For instance, an HMBC experiment would show a correlation between the benzylic protons (at δ ~5.1 ppm) and the ester carbonyl carbon (at δ ~173 ppm), definitively confirming the ester linkage. It would also show correlations between the aromatic protons and the benzylic carbon. emerypharma.com

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. emerypharma.com This method has been utilized in studies involving molecules structurally similar to this compound to investigate reaction pathways, such as cocondensation with other molecules like lactic acid. nih.gov

In one study, DOSY was used to analyze the products of a reaction intended to form a cocondensate. nih.gov The analysis revealed that instead of cocondensation, oligomers of pure lactic acid were formed, while the γ-hydroxycarboxylic acid underwent intramolecular condensation. nih.gov The different diffusion coefficients of the various oligomers and unreacted species allowed for their identification within the complex mixture, demonstrating the utility of DOSY in analyzing polymerization and condensation reactions without the need for physical separation of the components. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysisnih.govgoogle.comclockss.org

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C11H14O3), the exact mass is 194.0943 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the elemental composition. nih.gov

Electron ionization mass spectrometry (EI-MS) also provides structural information through analysis of fragmentation patterns. When subjected to ionization, this compound fragments in predictable ways. A key fragmentation involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable benzyl cation or tropylium (B1234903) ion, which gives a prominent peak at a mass-to-charge ratio (m/z) of 91. whitman.edu Other significant fragments arise from the loss of water (M-18) from the molecular ion or cleavage at other points along the butanoate chain. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Fragment Ion Description
194 [C11H14O3]+• Molecular Ion
176 [C11H12O2]+• Loss of H2O
107/108 [C7H7O]+ / [C7H8O]+• Cleavage of ester, benzyloxy fragments
91 [C7H7]+ Benzyl/Tropylium cation

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govgoogle.comclockss.orgresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wvu.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A prominent, broad absorption band is expected in the region of 3600-3200 cm-1, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.org A very strong, sharp peak appears around 1735 cm-1, corresponding to the C=O stretching vibration of the ester functional group. Other key absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm-1) and the aliphatic chain (below 3000 cm-1), as well as C-O stretching vibrations for the ester and alcohol groups in the 1300-1000 cm-1 region. wvu.eduresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm-1) Intensity
Alcohol (O-H stretch) ~3600-3200 Strong, Broad
Aromatic (C-H stretch) ~3100-3000 Medium
Aliphatic (C-H stretch) ~2960-2850 Medium-Strong
Ester (C=O stretch) ~1735 Strong, Sharp
Aromatic (C=C stretch) ~1600, ~1450 Medium-Weak

Other Analytical Techniques (e.g., HPLC, SC-XRD)

Beyond nuclear magnetic resonance (NMR) and mass spectrometry (MS), a suite of other powerful analytical techniques is employed in the comprehensive characterization of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is indispensable for assessing purity and separating stereoisomers, while Single-Crystal X-ray Diffraction (SC-XRD) provides definitive proof of a molecule's three-dimensional structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for verifying the purity of this compound and for the separation of complex mixtures. In research involving chiral molecules, specialized chiral HPLC methods are crucial for separating enantiomers and determining enantiomeric excess (e.e.). This is particularly relevant in asymmetric synthesis, where the goal is to produce a single desired stereoisomer.

Research on related chiral hydroxybutanoate esters demonstrates the utility of HPLC in resolving stereoisomers. For example, in the analysis of a related compound, Benzyl 4-(benzyloxy)-3-hydroxybutanoate, a chiral HPLC method was developed to separate its (R) and (S) enantiomers. csic.es The separation was achieved using a specialized chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times. csic.es Such methods are vital for quality control and for confirming the stereochemical outcome of a reaction. google.com

The conditions for such a separation are meticulously optimized, including the choice of the chiral column, the mobile phase composition (the solvent mixture that carries the sample through the column), and the flow rate. csic.es

Table 1: Representative Chiral HPLC Conditions for a Related Benzyl Hydroxybutanoate Derivative

ParameterCondition
Analyte Benzyl 4-(benzyloxy)-3-hydroxybutanoate
Column CHIRALPACK® IB
Mobile Phase Isocratic elution with Hexane/Isopropanol (80/20, v/v)
Flow Rate 1.0 mL min⁻¹
Detection UV (254 nm)
Retention Time (t_r) (S)-enantiomer: 8.292 min
Retention Time (t_r) (R)-enantiomer: 9.317 min
Data sourced from a study on Benzyl 4-(benzyloxy)-3-hydroxybutanoate, a related compound, to illustrate the technique's application. csic.es

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline molecule. This technique is invaluable for unambiguously confirming the molecular structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.

To perform SC-XRD, a high-quality single crystal of the compound is required. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed to build a detailed 3D model of the electron density, from which the atomic positions can be determined.

While a crystal structure for this compound itself is not prominently featured in the literature, studies on more complex derivatives highlight the power of SC-XRD. For instance, the absolute configuration of Ethyl (2R,3S)-2-benzyl-4-hydroxy-3-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)butanoate was unequivocally confirmed using single-crystal X-ray analysis. psu.edu The analysis provided precise data on the conformation of its various rings and the spatial orientation of its substituents, confirming the (2R, 3S) configuration. psu.edu This level of structural detail is often impossible to obtain through other analytical methods.

Table 2: Illustrative Crystallographic Data from SC-XRD Analysis of a Complex Derivative

ParameterDescriptionExample Data (for a related structure)
Compound Ethyl (2R,3S)-2-benzyl-4-hydroxy-3-(glycosyloxy)butanoate derivativeN/A
Crystal System The basic geometric shape of the unit cell (e.g., Orthorhombic, Monoclinic).Orthorhombic
Space Group The set of symmetry operations for the unit cell.P2₁2₁2₁
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).a = 5.3 Å, b = 8.2 Å, c = 18.3 Å
Key Structural Features Confirmation of absolute stereochemistry at chiral centers.Confirmed (2R, 3S) configuration.
Data presented is illustrative, based on findings for related complex molecules to demonstrate the type of information obtained from SC-XRD analysis. psu.edumdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. numberanalytics.comscirp.org It offers a balance between accuracy and computational cost, making it a cornerstone for studying the properties and reactivity of organic compounds. numberanalytics.com DFT calculations have been instrumental in understanding the electronic properties of molecules similar in structure to Benzyl (B1604629) 4-hydroxybutanoate (B1227057). orientjchem.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the charge distribution within a molecule and identifying reactive sites. researchgate.netnih.gov The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. mdpi.comwolfram.comresearchgate.net

For molecules with similar functional groups, such as hydroxyl and carbonyl groups, MEP analysis reveals that electron-rich regions are concentrated around the oxygen atoms, making them potential sites for interaction with electrophiles. researchgate.netmdpi.com Conversely, the hydrogen atoms, particularly of the hydroxyl group, are depicted as electron-poor regions. mdpi.com This information is vital for predicting intermolecular interactions, including hydrogen bonding. researchgate.netnih.gov

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Maps
ColorPotentialInterpretationPredicted Interaction
RedMost NegativeElectron-rich regionSite for electrophilic attack
BlueMost PositiveElectron-deficient regionSite for nucleophilic attack
GreenNear ZeroNeutral regionLess likely to be an initial site of interaction

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity. youtube.com The LUMO, on the other hand, is an electron acceptor, and its energy relates to the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

In related compounds, the distribution of HOMO and LUMO orbitals can pinpoint the specific atoms or functional groups that are most likely to participate in chemical reactions. mdpi.comd-nb.info For instance, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas. youtube.com

Table 2: Key Parameters in Frontier Molecular Orbital (FMO) Analysis
OrbitalDescriptionRole in Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy orbital that contains electrons.Electron donor; determines nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy orbital that does not contain electrons.Electron acceptor; determines electrophilicity.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Indicates molecular stability and chemical reactivity.

Conformational Analysis and Energy Calculations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. oup.comethz.ch By calculating the potential energy associated with various conformations, researchers can identify the most stable (lowest energy) structures. oup.com This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

For flexible molecules containing rotatable bonds, such as the butyl chain in Benzyl 4-hydroxybutanoate, multiple conformers can exist. oup.com Computational methods can determine the fractional populations of these conformers at different temperatures. oup.com Factors like torsional strain and steric hindrance play a significant role in determining the preferred conformation. oup.com

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.netmdpi.com It is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.comnih.gov

The process involves placing the ligand (the small molecule) into the binding site of the receptor and evaluating the binding affinity using a scoring function. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For instance, in similar benzyl-containing compounds, molecular docking has been used to predict binding to specific protein targets. nih.gov

In Silico Prediction of Biological Activities

In silico methods use computer simulations to predict the biological activities of chemical compounds. nih.gov These approaches are valuable for screening large libraries of compounds and prioritizing them for further experimental testing. nih.gov For derivatives of benzyl esters and related structures, in silico studies have been employed to predict potential therapeutic applications. These predictions are often based on the compound's structural similarity to known biologically active molecules and its calculated physicochemical properties. nih.gov

Theoretical Studies of Enzyme Reaction Mechanisms

Theoretical studies can provide detailed insights into the mechanisms of enzyme-catalyzed reactions at the atomic level. numberanalytics.com By modeling the reaction pathway, researchers can identify transition states and intermediates, and calculate the activation energies involved. numberanalytics.com While specific theoretical studies on the enzyme reaction mechanisms of this compound are not extensively documented in the provided results, the methodologies are well-established for similar compounds. Such studies would typically involve quantum mechanics/molecular mechanics (QM/MM) calculations to model the active site of an enzyme interacting with the substrate.

Applications in Biological and Medicinal Chemistry Research

Peptide Synthesis and Modifications

The chemical structure of benzyl (B1604629) 4-hydroxybutanoate (B1227057) makes it a useful component in the field of peptide chemistry. The benzyl group can function as a protective group during the intricate processes of multi-step peptide synthesis. In this role, it shields the carboxylic acid functionality, preventing it from participating in unwanted side reactions while other parts of the peptide are being assembled.

Furthermore, benzyl 4-hydroxybutanoate serves as a building block for creating modified peptides and peptidomimetic macrocycles. escholarship.org For instance, it has been used in reactions with unprotected peptides and reagents like octafluorocyclopentene (B1204224) to generate complex cyclic structures. escholarship.org This approach allows for the rapid diversification of peptide-based scaffolds, which is crucial for exploring new therapeutic agents. escholarship.org The synthesis of dendrimers, which are highly branched molecules, can also incorporate this compound, leading to the creation of peptide-peptoidic dendrimers through multicomponent reactions like the Ugi reaction. uni-halle.de

One specific application involves its use in the synthesis of conjugates between peptides and other molecules, such as oligonucleotides. ub.edu In a documented synthetic pathway, this compound was synthesized via the ring-opening of γ-butyrolactone followed by esterification. ub.edu This product was then used as a building block, reacting with an oxazoline (B21484) derivative to form a new compound with a benzyl-protected carboxylic acid, which could be later deprotected for further conjugation. ub.edu

Application in Peptide Chemistry Description References
Protecting Group The benzyl group serves as a protective moiety for carboxylic acids during multi-step peptide synthesis.
Building Block Used in the synthesis of peptidomimetic macrocycles and complex peptide derivatives. escholarship.org
Dendrimer Synthesis Incorporated into the structure of peptide-peptoidic dendrimers via Ugi multicomponent reactions. uni-halle.de
Conjugate Synthesis Employed as a precursor in the synthesis of peptide-oligonucleotide conjugates. ub.edu

Enzyme Mechanism Studies and Protein Interactions

This compound and its related metabolic products are subjects of study in understanding enzyme mechanisms and protein interactions. Research into its metabolic pathways and enzymatic transformations is an active area. Studies suggest that it can interact with enzymes involved in butanoate metabolism, such as 4-hydroxybutyrate dehydrogenase, which is responsible for converting 4-hydroxybutanoate into succinate (B1194679) semialdehyde. Understanding these interactions is fundamental to assessing the compound's behavior in biological systems.

The study of protein-protein interactions (PPIs) is a significant area of modern drug discovery, and peptidomimetic macrocycles, whose synthesis can involve this compound, are attractive scaffolds for targeting these interactions. escholarship.org These larger, structurally constrained molecules are better suited to bind to the large, shallow surfaces involved in PPIs compared to traditional small-molecule drugs. escholarship.org The ability to create libraries of such macrocycles allows researchers to systematically investigate new bioactive chemotypes and their pharmacological properties. escholarship.org

Pharmaceutical Development as Building Blocks and Prodrugs

The utility of this compound extends significantly into pharmaceutical development, where it is employed both as a versatile building block for more complex molecules and as a component of prodrugs. google.com

As a precursor molecule, this compound's reactive hydroxyl and benzyl-protected carboxyl groups allow for a variety of chemical transformations, making it a valuable starting material in organic synthesis. Its structural similarity to some biologically active molecules makes it a candidate for drug discovery programs, where its structure can be modified to generate novel compounds with specific pharmacological properties. researchgate.net It serves as an intermediate in the synthesis of various bioactive compounds and drugs. For example, it has been used in the synthesis of physovenine (B1202764) and physostigmine (B191203) analogs, which are of interest for their biological activities. researchgate.net

This compound is a key component in the development of prodrugs for gamma-hydroxybutyric acid (GHB). google.comjustia.com GHB itself is a neurotransmitter and central nervous system depressant. researchgate.net Prodrugs are designed to be converted into the active drug, in this case GHB, within the body. researchgate.netgoogleapis.com The synthesis of these prodrugs often involves modifying the hydroxyl group of this compound. google.comjustia.com For instance, it has been used as a starting material in the creation of compounds that, upon administration, provide therapeutic plasma concentrations of GHB. justia.comgoogleapis.com This approach is explored to potentially improve the pharmacokinetic properties of GHB.

While direct research linking this compound to the stabilization of CaMKIIα is not detailed in the provided sources, its role in the broader context of neuroactive compound development is evident through its use in GHB prodrugs. google.comjustia.com GHB has been used experimentally as a model for petit mal epilepsy and clinically for certain sleep disorders. researchgate.net The development of new therapeutic agents for neurological conditions is an ongoing area of research, and the synthesis of novel compounds derived from versatile building blocks like this compound is a key strategy. For example, it has been used in synthetic schemes aimed at developing modulators of eukaryotic initiation factor 2B, which are being investigated for treating neurodegenerative diseases like Alzheimer's and Parkinson's. google.com

Biological Activity Assessment of Derivatives

The investigation of the therapeutic effects of derivatives of this compound is an area of medicinal chemistry research. By using this compound as a starting scaffold, chemists can synthesize a variety of new molecules and assess their biological activities.

One area of investigation is the antimicrobial properties of these derivatives. For example, a synthetic approach has been described for the surface functionalization of dendrimers and the synthesis of polymers with multiple catechol units using the Ugi reaction, with the resulting compounds being evaluated for their potential as antibacterial and antifungal agents. uni-halle.de In one study, a dendrimer derivative showed 100% growth inhibition against the Gram-negative bacterium Aliivibrio fischeri at a concentration of 100 µM. uni-halle.de The synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids, which can be derived from lactones in a pathway involving intermediates similar to this compound, is also explored for creating unnatural peptides with potential biological activity. researchgate.netnih.gov

Derivative Class Target Biological Activity Research Finding References
Catechol-functionalized Dendrimers AntimicrobialA dendrimer with four pyrogallol (B1678534) units exhibited 100% growth inhibition of Aliivibrio fischeri at 100 µM. uni-halle.de
γ-hydroxy-α-(arylmethyl)carboxylic acids General Biological ActivitySynthesized for potential use in creating unnatural peptides. researchgate.netnih.gov
GHB Prodrugs NeuroactivityDesigned to deliver GHB for therapeutic effects on the central nervous system. google.comjustia.com

Studies in Metabolic Pathways and Disorders

This compound serves as a valuable compound in the study of metabolic pathways. Research indicates that it can be a precursor molecule for synthesizing more complex organic compounds and is structurally similar to some biologically active molecules, making it a candidate for drug discovery programs. Its chemical structure, featuring a butanoic acid derivative with a hydroxyl group and a benzyl ester, underpins its reactivity and biological properties.

Investigations into its interactions within biological systems focus on its metabolic fate and enzymatic transformations. Studies suggest that this compound may interact with enzymes involved in butanoate metabolism. A key enzyme in this context is 4-hydroxybutyrate dehydrogenase, which is responsible for the conversion of 4-hydroxybutanoate to succinate semialdehyde. The study of such interactions is fundamental to assessing the compound's behavior in biological systems. In a broader context, metabolic pathways have been engineered in microorganisms to produce various hydroxyacids, which are crucial in the synthesis of pharmaceuticals and polymers. mit.edu

The synthesis of this compound and related γ-hydroxycarboxylates has been achieved in high yields, providing a basis for studying these reaction pathways. researchgate.net The hydrolysis of this compound breaks it down into benzyl alcohol and 4-hydroxybutanoic acid.

Investigation of Biological Effects of Related Polymers (e.g., Poly-4-hydroxybutyrate)

Poly-4-hydroxybutyrate (P4HB), a biocompatible and fully resorbable polymer, has been the subject of extensive research for its biological effects and applications in medical devices. nih.govfrontiersin.org Produced through a fermentation process, P4HB is a thermoplastic polyester (B1180765) that can be fashioned into various forms for medical use, including strong, flexible fibers. nih.govresearchgate.net Its degradation in the body results in 4-hydroxybutyrate (4HB), a naturally occurring human metabolite, which is key to its biocompatibility. frontiersin.orgresearchgate.net

A significant area of research has been the immunomodulatory properties of P4HB and its degradation products. researchgate.netnih.gov The degradation of P4HB has been shown to influence the cellular expression of macrophage phenotypes. frontiersin.org Specifically, it may suppress the pro-inflammatory (M1-like) macrophage phenotype while promoting a pro-remodeling (M2-like) phenotype. researchgate.net In vitro studies have provided evidence that P4HB scaffolds can affect the expression of both pro- and anti-inflammatory genes in macrophages, indicating potential immunomodulatory effects. nih.gov

Furthermore, the degradation products of P4HB may contribute to bacterial clearance by macrophages through the upregulation of antimicrobial peptides (AMPs). frontiersin.org The short-chain fatty acid 4-hydroxybutyrate (4HB) has been shown to promote the endogenous expression of the cathelicidin (B612621) antimicrobial peptide (LL-37 in humans, Cramp in mice) in macrophages. researchgate.netresearchgate.netderekswang.com This induced expression of AMPs provides a mechanism for increased resistance to bacterial contamination and may explain the lower incidence of surgical site infections observed with P4HB-based surgical meshes. researchgate.netresearchgate.net This upregulation of AMPs by 4HB appears to occur through a mechanism independent of histone deacetylase (HDAC) inhibition. researchgate.netderekswang.com The unique anti-inflammatory and antimicrobial properties likely contribute to a reduced risk of complications like capsular contracture in breast surgery. oup.com

P4HB is a prominent material in the field of tissue engineering due to its excellent biocompatibility, biodegradability, and mechanical properties. nih.govresearchgate.net It has been approved by the U.S. Food and Drug Administration (FDA) for several biomedical applications. nih.gov The polymer's strength and flexibility make it suitable for creating a wide range of resorbable medical devices designed for tissue repair and regeneration. nih.govresearchgate.net

P4HB is used to manufacture scaffolds that mimic the extracellular matrix, providing a structure for in vitro and in vivo cell seeding. nih.gov These scaffolds have been successfully used in various surgical applications, including:

Sutures: Absorbable sutures made from P4HB, such as TephaFLEX® and MonoMax®, are used for soft tissue approximation. nih.govnih.govresearchgate.net

Surgical Meshes: P4HB meshes like Phasix™ and GalaFLEX® are employed for soft tissue support and repair in procedures like hernia repair and plastic and reconstructive surgery, including aesthetic breast surgery. frontiersin.orgoup.comnih.govresearchgate.net

Other Devices: Research is ongoing for its use in creating vascular grafts, heart valves, and devices for tendon and ligament repair. researchgate.net

The resorption profile of P4HB, which occurs over 12 to 18 months, allows for gradual load transfer to the healing tissue, and the material has been shown to promote neovascularization and reduce inflammatory and fibrotic responses in preclinical models. nih.govoup.com

Future Research Directions

Exploration of Novel Synthetic Routes and Catalysts

The synthesis of esters like Benzyl (B1604629) 4-hydroxybutanoate (B1227057) is a well-established chemical transformation, but future research will likely focus on developing more efficient, selective, and environmentally benign methods.

Conventional synthesis often relies on acid catalysis, which can be effective but may require high temperatures and generate waste. researchgate.netgoogle.com A key future direction is the adoption of biocatalysis, particularly using immobilized lipases. mdpi.com Enzymatic routes offer high selectivity under mild conditions, which can prevent the formation of by-products and reduce energy consumption. mdpi.com Research into lipase-catalyzed esterification has shown high conversion rates for similar compounds, suggesting this is a viable strategy for Benzyl 4-hydroxybutanoate. nih.govewha.ac.kr The development of self-sufficient heterogeneous biocatalysts, which co-immobilize the enzyme and necessary cofactors, could further enhance efficiency and reusability for industrial-scale production. rsc.org

Another promising area is the use of novel chemocatalysts. For instance, Pt(II)-catalyzed hydroxylation of terminal C-H bonds with molecular oxygen presents a potential route to synthesize the 4-hydroxybutyric acid precursor from butyric acid under greener conditions. nih.gov Further research could adapt such catalytic systems for the direct, one-pot synthesis of GHB esters.

Catalyst TypePotential AdvantagesPotential Research Focus
Immobilized Lipases High selectivity, mild reaction conditions, reduced by-products, "green" label. mdpi.comOptimizing enzyme source (e.g., Candida rugosa), immobilization support, and reaction parameters (pH, temperature, solvent). nih.gov
Heterogeneous Biocatalysts Co-immobilization of enzyme and cofactors, enhanced reusability, suitable for continuous flow reactors. rsc.orgDesign of stable, long-lasting packed bed reactors for continuous production. rsc.org
Advanced Chemocatalysts High turnover numbers, use of inexpensive oxidants like O2. nih.govDevelopment of catalysts for direct esterification and minimizing overoxidation. nih.gov

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational modeling offers powerful tools to accelerate the development of this compound and other GHB analogs. These in silico methods can predict how the molecule will behave, interact with biological targets, and be metabolized, thereby guiding laboratory research. mdpi.com

Molecular dynamics (MD) simulations can be employed to model the interaction of this compound with enzymes responsible for its hydrolysis into GHB, such as carboxylesterases. mdpi.com Such simulations can elucidate the binding mechanism and optimize the prodrug's structure for a desired release rate. mdpi.com Furthermore, quantum mechanics (QM) and QM/MM (quantum mechanics/molecular mechanics) methods can provide a deeper understanding of the enzymatic reaction mechanism at the atomic level. mdpi.com

For drug design, computational modeling is invaluable. By simulating the docking of GHB and its analogs into the binding pockets of its receptors (e.g., GABAB and the high-affinity GHB receptor, recently identified as CaMKIIα), researchers can predict binding affinity and functional activity. biorxiv.orgpnas.orgpnas.org This allows for the rational design of new derivatives with improved potency, selectivity, or pharmacokinetic properties. These computational approaches can guide the synthesis of novel compounds, saving significant time and resources compared to traditional screening methods. mdpi.comresearchgate.net

Computational MethodApplication for this compound
Molecular Docking Predicting the binding pose and affinity to target receptors like CaMKIIα and metabolizing enzymes. mdpi.com
Molecular Dynamics (MD) Simulating the dynamic behavior of the molecule in a biological environment, understanding its interaction with receptors over time, and modeling its passage through cell membranes. mdpi.comresearchgate.net
Quantum Mechanics (QM/MM) Elucidating the precise electronic and atomic interactions during enzymatic hydrolysis or receptor binding. mdpi.com

Development of New Biological Applications and Therapeutic Targets

This compound functions as a prodrug of GHB, a neurotransmitter with known therapeutic effects in treating narcolepsy and alcoholism. wikipedia.orgnih.gov Future research can expand on these applications and explore new ones based on a deeper understanding of GHB's molecular targets.

A major breakthrough has been the identification of the CaMKIIα hub domain as a high-affinity binding site for GHB and its analogs. biorxiv.orgpnas.orgpnas.org This interaction appears to stabilize the CaMKIIα complex and has been linked to significant neuroprotective effects in models of cerebral ischemia (stroke). biorxiv.orgpnas.orgpnas.org As a brain-penetrant prodrug, this compound could be investigated as a potential therapeutic agent for stroke and other neurological conditions involving CaMKIIα dysregulation. osti.gov The development of GHB analogs as selective ligands for this target is a promising area for creating drugs with fewer side effects than GHB itself, which also acts on GABAB receptors. pnas.orgpnas.org

Further research could also explore the use of this compound and related esters as tools for studying the physiological roles of the GHB/CaMKIIα system. osti.gov For example, developing radiolabeled versions could enable in vivo imaging techniques like Positron Emission Tomography (PET) to visualize the distribution of CaMKIIα in the brain. acs.org Other potential applications for GHB prodrugs that warrant further investigation include their use as anti-angiogenic agents in cancer therapy and as prokinetic drugs to treat malabsorption disorders. google.com

Sustainable Production Methods through Biocatalysis and Engineered Microorganisms

The foundation of sustainable production for this compound lies in the green synthesis of its precursor, 4-hydroxybutanoic acid (4-HB). Metabolic engineering of microorganisms offers a powerful route to produce 4-HB from renewable feedstocks.

Researchers have successfully engineered bacteria like Escherichia coli and Mannheimia succiniciproducens to produce 4-HB. nih.govresearchgate.netjmb.or.kr These engineered microbes are modified with genes from other organisms to create novel metabolic pathways that convert simple sugars or other substrates into 4-HB. nih.govresearchgate.net For instance, pathways have been constructed to produce 4-HB from succinic acid or 1,4-butanediol (B3395766). nih.govresearchgate.net One study demonstrated the production of over 10 g/L of 4-HB from 1,4-butanediol using an engineered Aeromonas hydrophila strain. researchgate.net

Once the 4-HB is produced via fermentation, the subsequent esterification with benzyl alcohol can be achieved using biocatalysis, as described in section 7.1. This two-step process, combining microbial fermentation with enzymatic esterification, represents a fully biocatalytic and sustainable route to this compound. mdpi.comewha.ac.kr Future work will focus on optimizing fermentation yields, improving the efficiency of 4-HB recovery from the broth, and integrating the fermentation and esterification steps into a seamless, continuous process. researchgate.netmdpi.com

OrganismPrecursor/PathwayAchieved 4-HB Titer
Mannheimia succiniciproducensSuccinic acid derivative pathway6.37 g/L nih.gov
Aeromonas hydrophila1,4-butanediol biotransformation>10 g/L researchgate.net
Escherichia coliEngineered pathway from glucoseProduction of P(4HB) homopolymer demonstrated jmb.or.kr

Q & A

What are the recommended laboratory methods for synthesizing Benzyl 4-hydroxybutanoate?

Answer:
this compound can be synthesized via esterification of 4-hydroxybutanoic acid with benzyl alcohol under acid catalysis. Key steps include:

  • Catalyst Selection: Sulfuric acid or solid acid catalysts (e.g., ammonium cerium phosphate) are effective for esterification .
  • Reaction Optimization: Use uniform experimental design to optimize variables like molar ratio (acid:alcohol), catalyst loading, and temperature. Kinetic modeling can predict yield trends .
  • Purification: Distillation or column chromatography removes unreacted starting materials and by-products.

How can researchers confirm the purity and structural integrity of this compound?

Answer:

  • Spectroscopic Techniques:
    • NMR: Analyze 1^1H and 13^13C spectra to confirm ester bond formation and absence of impurities .
    • FT-IR: Verify characteristic peaks (e.g., C=O stretch at ~1740 cm1^{-1}) .
  • Chromatography: HPLC or GC-MS with standards quantifies purity (>95% typical for research-grade) .
  • Physical Properties: Compare melting points and optical rotation with literature data .

What advanced strategies improve the yield of this compound in esterification?

Answer:

  • Catalyst Engineering: Heterogeneous catalysts (e.g., immobilized lipases) enhance selectivity and reduce side reactions .
  • Solvent-Free Systems: Minimize solvent interference and improve reaction kinetics .
  • In Situ Monitoring: Use real-time techniques like FT-IR or Raman spectroscopy to track conversion and adjust conditions dynamically .

How can computational chemistry predict the reactivity of this compound?

Answer:

  • DFT Calculations: Model reaction pathways to identify transition states and activation energies for esterification or hydrolysis .
  • Database Mining: Tools like Reaxys or SciFinder validate whether derivatives are novel or known, aiding in patentability assessments .

How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?

Answer:

  • Reproducibility Checks: Replicate synthesis and characterization under controlled conditions (e.g., standardized drying protocols) .
  • Cross-Validation: Use multiple techniques (e.g., DSC for melting point, XRD for crystallinity) to confirm data .
  • Literature Review: Compare findings with peer-reviewed studies from authoritative sources like NIST or ACS journals .

What stability challenges arise when storing this compound?

Answer:

  • Hydrolysis Risk: Store in anhydrous conditions (desiccants) at 4°C to prevent ester cleavage .
  • Light Sensitivity: Use amber vials to avoid photodegradation, especially if the compound contains aromatic groups .
  • pH Control: Avoid alkaline environments, which accelerate hydrolysis .

Which analytical techniques reliably characterize this compound derivatives?

Answer:

  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns for structural elucidation .
  • X-ray Crystallography: Resolve crystal structure for stereochemical analysis (if crystalline) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability for applications in material science .

How can by-products from this compound synthesis be identified and minimized?

Answer:

  • By-Product Profiling: Use GC-MS or LC-TOF to detect side products like benzyl alcohol or unreacted acid .
  • Reaction Quenching: Adjust quenching methods (e.g., rapid cooling) to prevent post-reaction degradation .
  • Catalyst Recycling: Reuse catalysts to reduce waste and improve cost-efficiency in scalable syntheses .

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Benzyl 4-hydroxybutanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.